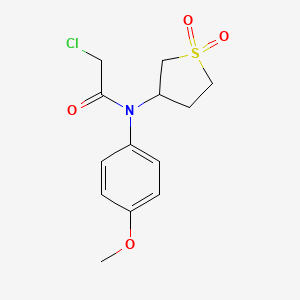

2-chloro-N-(1,1-dioxothiolan-3-yl)-N-(4-methoxyphenyl)acetamide

Description

2-Chloro-N-(1,1-dioxothiolan-3-yl)-N-(4-methoxyphenyl)acetamide is a chloroacetamide derivative featuring a 1,1-dioxothiolane (sulfolane) moiety and a 4-methoxyphenyl group. The sulfolane group may enhance solubility or stability compared to simpler substituents, while the 4-methoxyphenyl group is commonly associated with bioactivity modulation in medicinal chemistry .

Properties

IUPAC Name |

2-chloro-N-(1,1-dioxothiolan-3-yl)-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4S/c1-19-12-4-2-10(3-5-12)15(13(16)8-14)11-6-7-20(17,18)9-11/h2-5,11H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJUYHRPYFXWJIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(C2CCS(=O)(=O)C2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-chloro-N-(1,1-dioxothiolan-3-yl)-N-(4-methoxyphenyl)acetamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of chloroacetamides, which are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H14ClN2O4S |

| Molecular Weight | 314.78 g/mol |

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyphenyl acetamide with a chlorinating agent in the presence of a dioxothiolan moiety. The synthetic pathway may vary depending on the specific reagents and conditions used.

Antimicrobial Activity

Research has shown that derivatives of chloroacetamides exhibit significant antimicrobial properties. In a study focusing on various chloroacetamide compounds, including this compound, it was found to possess notable antibacterial and antifungal activities.

Table 1: Antimicrobial Activity Against Various Strains

| Compound | E. coli (mm) | Pseudomonas aeruginosa (mm) | Staphylococcus aureus (mm) | Candida sp. (mm) |

|---|---|---|---|---|

| This compound | 30 | 28 | 35 | 25 |

| Gentamicin (Control) | 40 | 35 | 38 | - |

| Amphotericin B (Control) | - | - | - | 30 |

The results indicate that this compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi.

The mechanism through which this compound exerts its antimicrobial effects is believed to involve disruption of microbial cell membranes and interference with essential metabolic processes. The presence of the chloro group enhances lipophilicity, potentially aiding in membrane penetration.

Case Studies

A significant study published in the International Journal of Pharma Sciences and Research highlighted the synthesis and biological evaluation of several chloroacetamide derivatives. Among these, this compound was singled out for its superior activity against various pathogenic strains.

Case Study Summary:

- Study Focus: Evaluation of antimicrobial efficacy.

- Methodology: Agar diffusion method was employed to assess the inhibition zones.

- Findings: The compound demonstrated substantial inhibition against E. coli and Staphylococcus aureus, comparable to standard antibiotics.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The 4-methoxyphenyl group is recurrent in analogs like 2-Chloro-N-(4-methoxyphenyl)acetamide , where it contributes to antidepressant activity . Replacing this group with a pyrazole or benzothiazole (as in ) alters electronic properties and bioactivity.

- Sulfolane vs.

- Synthetic Yields : Multicomponent reactions (e.g., ) achieve high yields (83%), whereas traditional methods (e.g., ) report moderate yields (72%), suggesting room for optimization in the target compound’s synthesis.

Crystallographic and Spectroscopic Insights

- Crystal Packing : In 3-Chloro-N-(4-methoxyphenyl)propanamide (), the 4-methoxyphenyl group forms C–H···O contacts and N–H···O hydrogen bonds, stabilizing the lattice. The target compound’s sulfolane group may introduce additional S=O···H interactions, altering packing efficiency .

- Bond Lengths : The C=O bond (1.2326 Å) and C–N bond (1.3416 Å) in reflect typical amide resonance, a feature likely conserved in the target compound.

Q & A

Basic: What are the standard synthetic routes for 2-chloro-N-(1,1-dioxothiolan-3-yl)-N-(4-methoxyphenyl)acetamide?

Methodological Answer:

The synthesis typically involves multi-step protocols, including:

- Stepwise Condensation and Cyclization : Reacting substituted phenylacetamides with heterocyclic precursors (e.g., triazole derivatives) followed by cyclization using reagents like POCl₃. For example, 2-chloro-N-(substituted phenyl)acetamides are condensed with triazole and cyclized to form thiadiazine or oxadiazole derivatives .

- Amide Coupling : Utilizing carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane with triethylamine as a base, followed by extraction and crystallization .

- Yield Optimization : Initial yields range from 2–5% in multi-step syntheses, necessitating purification via column chromatography or recrystallization from solvents like methylene chloride .

Basic: Which spectroscopic and analytical methods confirm the compound’s structural identity?

Methodological Answer:

Key techniques include:

- Spectroscopic Characterization :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, N–H bend at ~1550 cm⁻¹) .

- NMR : ¹H/¹³C NMR resolves substituent environments (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons in the 4-methoxyphenyl group at δ 6.8–7.3 ppm) .

- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peaks via ESI-MS) .

- X-ray Crystallography : Resolves conformational variations in asymmetric units, such as dihedral angles between aromatic rings (e.g., 54.8°–77.5°) and hydrogen-bonding networks (N–H⋯O) influencing crystal packing .

Advanced: How do conformational variations in the crystal structure influence reactivity or biological activity?

Methodological Answer:

- Structural Analysis : X-ray studies reveal three distinct conformers in the asymmetric unit, with dihedral angles between the dichlorophenyl and pyrazolyl rings varying by >20°. These differences arise from steric repulsion and intramolecular interactions (e.g., C–H⋯O), affecting molecular planarity .

- Implications : Conformational flexibility may alter binding affinities in biological targets. For example, rotated amide groups could hinder or enhance interactions with enzyme active sites. Computational docking studies (e.g., AutoDock Vina) paired with MD simulations are recommended to correlate structure-activity relationships .

Advanced: What experimental strategies address low yields in the final cyclization step?

Methodological Answer:

- Catalytic Optimization : Replace POCl₃ with milder Lewis acids (e.g., ZnCl₂) to reduce side reactions .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states or non-polar solvents (toluene) to favor cyclization via entropy-driven processes.

- Temperature Control : Perform reactions under reflux (e.g., 80–110°C) or microwave-assisted conditions to accelerate kinetics .

- In Situ Monitoring : Use TLC or HPLC to track reaction progress and isolate intermediates before degradation .

Advanced: How can computational methods streamline the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Reaction Path Prediction : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and activation energies for cyclization or substitution reactions .

- Machine Learning (ML) : Train models on existing SAR data to predict bioactivity (e.g., IC₅₀) for novel analogs. Input features include electronic parameters (HOMO/LUMO gaps) and steric descriptors (molar refractivity) .

- Docking Studies : Virtual screening against target proteins (e.g., kinases) identifies derivatives with optimized binding poses. For example, modifying the 4-methoxyphenyl group may enhance π-π stacking with aromatic residues .

Advanced: How are data contradictions in spectral or crystallographic data resolved?

Methodological Answer:

- Cross-Validation : Compare NMR/IR data with structurally analogous compounds (e.g., N-(4-fluorophenyl)-2-chloroacetamide) to confirm peak assignments .

- Crystallographic Refinement : Use software like SHELXL to re-analyze diffraction data, adjusting for disorder or thermal motion artifacts. For example, hydrogen-bonding ambiguities in asymmetric units are resolved via occupancy factor optimization .

- Independent Synthesis : Reproduce the compound via alternative routes (e.g., microwave-assisted vs. traditional heating) to verify consistency in spectral profiles .

Advanced: What methodologies assess environmental or metabolic degradation pathways?

Methodological Answer:

- LC-MS/MS Analysis : Track degradation products (e.g., ethanesulfonic acid degradates) in simulated environmental conditions (pH, UV exposure) .

- Enzymatic Assays : Incubate the compound with liver microsomes to identify metabolites via high-resolution mass spectrometry (HRMS).

- Ecotoxicology Models : Use Daphnia magna or algae growth inhibition tests to evaluate aquatic toxicity, guided by OECD guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.